molecular formula C13H21NO B13594919 3-((2,4,6-Trimethylbenzyl)oxy)propan-1-amine

3-((2,4,6-Trimethylbenzyl)oxy)propan-1-amine

Cat. No.: B13594919
M. Wt: 207.31 g/mol
InChI Key: FBSLLIINQLYFKA-UHFFFAOYSA-N
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Description

3-((2,4,6-Trimethylbenzyl)oxy)propan-1-amine is an organic compound with the molecular formula C13H21NO It is characterized by the presence of a benzyl group substituted with three methyl groups at positions 2, 4, and 6, attached to a propan-1-amine via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,4,6-Trimethylbenzyl)oxy)propan-1-amine typically involves the reaction of 2,4,6-trimethylbenzyl alcohol with 3-chloropropan-1-amine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage between the benzyl alcohol and the propan-1-amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-((2,4,6-Trimethylbenzyl)oxy)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various substituents on the benzyl ring.

Scientific Research Applications

3-((2,4,6-Trimethylbenzyl)oxy)propan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((2,4,6-Trimethylbenzyl)oxy)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-((2,4,6-Trimethylphenyl)oxy)propan-1-amine: Similar structure but lacks the benzyl group.

    3-((2,4,6-Trimethylbenzyl)oxy)butan-1-amine: Similar structure with an additional carbon in the alkyl chain.

    3-((2,4,6-Trimethylbenzyl)oxy)ethan-1-amine: Similar structure with a shorter alkyl chain.

Uniqueness

3-((2,4,6-Trimethylbenzyl)oxy)propan-1-amine is unique due to its specific substitution pattern on the benzyl group and the presence of the propan-1-amine moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

3-[(2,4,6-trimethylphenyl)methoxy]propan-1-amine

InChI

InChI=1S/C13H21NO/c1-10-7-11(2)13(12(3)8-10)9-15-6-4-5-14/h7-8H,4-6,9,14H2,1-3H3

InChI Key

FBSLLIINQLYFKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)COCCCN)C

Origin of Product

United States

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